![molecular formula C24H23N3O B4218032 3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one](/img/structure/B4218032.png)
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one
Overview
Description
"3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" is a unique compound with a spiro structure. This configuration signifies a single atom shared by two or more rings, enhancing the molecule’s stability and reactivity. This compound exhibits notable biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" often involves multistep reactions. One common approach is:
Initial Formation: : Synthesis starts with the preparation of benzimidazole and quinazoline derivatives.
Spiro Formation: : A cyclization reaction facilitated by suitable catalysts like Lewis acids helps to form the spiro structure.
Final Assembly: : The phenyl group is introduced via a substitution reaction under mild conditions, ensuring the stability of the spiro compound.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactions to ensure uniform product quality and efficiency. Techniques such as high-pressure liquid chromatography (HPLC) may be employed for purification, ensuring a high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding quinones.
Reduction: : It can be reduced using hydride donors to yield dihydro derivatives.
Substitution: : Various electrophilic substitution reactions can occur, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Nitrating agents like nitric acid (HNO3), halogenating agents like bromine (Br2).
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydro compounds.
Substitution: : Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, facilitating studies on reaction mechanisms and molecular interactions.
Biology
Its biological activity includes antimicrobial and anticancer properties, making it a key player in the development of new therapeutic agents.
Medicine
In medicinal chemistry, it is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry
Industrially, it can be used in the development of novel materials with unique properties, potentially serving in fields like materials science and nanotechnology.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : It may target specific enzymes or receptors, inhibiting their activity.
Pathways: : By interacting with cellular pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[b]pyridine-12,1'-cyclopentan]-1(5H)-one
3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]pyrimidine-12,1'-cyclopentan]-1(5H)-one
Uniqueness
"3-phenyl-3,4-dihydro-2H-spiro[benzimidazo[2,1-b]quinazoline-12,1'-cyclopentan]-1(5H)-one" stands out due to its distinct spiro structure and the biological activity associated with its specific molecular configuration.
This compound's complexity and the breadth of its applications make it an exciting topic for ongoing research in multiple scientific domains
Properties
IUPAC Name |
3-phenylspiro[2,3,4,5-tetrahydrobenzimidazolo[2,1-b]quinazoline-12,1'-cyclopentane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c28-21-15-17(16-8-2-1-3-9-16)14-19-22(21)24(12-6-7-13-24)27-20-11-5-4-10-18(20)25-23(27)26-19/h1-5,8-11,17H,6-7,12-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNPJMWIWHDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC6=CC=CC=C6N25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


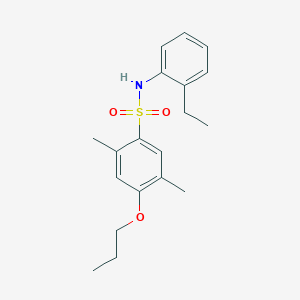
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4217974.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B4217976.png)
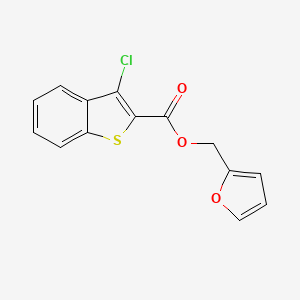
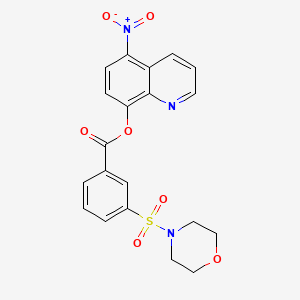
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4218001.png)
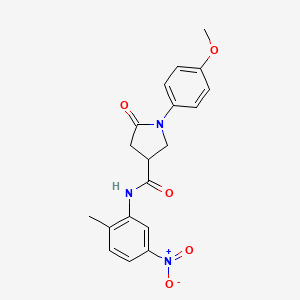
amino]benzamide](/img/structure/B4218021.png)
![1-(4-Chlorophenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4218024.png)
![N-(4-bromophenyl)-2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4218028.png)
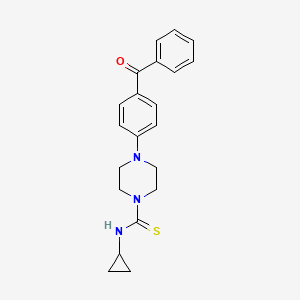
![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4218044.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4218052.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclopentanamine hydrochloride](/img/structure/B4218077.png)
